molecular formula C15H17BrN2O2S B350208 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine CAS No. 312525-99-8

1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine

Cat. No.: B350208
CAS No.: 312525-99-8
M. Wt: 369.3g/mol
InChI Key: IUNVXMRUYJERKH-UHFFFAOYSA-N
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Description

1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromonaphthalene moiety attached to a sulfonyl group, which is further linked to a methylpiperazine ring. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Scientific Research Applications

1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its unique structure allows for the design of novel drug candidates with improved efficacy and safety profiles.

    Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine typically involves the reaction of 4-bromonaphthalene-1-sulfonyl chloride with 4-methylpiperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium carbonate, and cesium carbonate.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone compounds.

Mechanism of Action

The mechanism of action of 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to form strong interactions with protein targets, potentially inhibiting their function. Additionally, the bromonaphthalene moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity . These interactions can lead to the modulation of various biological pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine can be compared with other similar compounds, such as:

    1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-ethylpiperazine: This compound has an ethyl group instead of a methyl group on the piperazine ring, which can influence its chemical and biological properties.

    1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine: The piperidine ring in this compound replaces the piperazine ring, leading to differences in its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activities compared to its analogs.

Properties

IUPAC Name

1-(4-bromonaphthalen-1-yl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2S/c1-17-8-10-18(11-9-17)21(19,20)15-7-6-14(16)12-4-2-3-5-13(12)15/h2-7H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNVXMRUYJERKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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